

# Comprehensive Technical Guide to Famoxadone: Mode of Action, Resistance Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Famoxadone

CAS No.: 131807-57-3

Cat. No.: S588098

[Get Quote](#)

## Chemical Profile and Introduction

**Famoxadone** is a broad-spectrum fungicide belonging to the **Quinone outside Inhibitor (QoI)** class, specifically categorized under **FRAC Group 11**. First introduced in 1998, it has become a crucial tool for managing economically significant fungal pathogens across various crops [1] [2]. **Famoxadone** is particularly recognized for its exceptional activity against **Oomycete fungi** including *Plasmopara viticola* (grape downy mildew) and *Phytophthora infestans* (potato late blight), pathogens that can cause devastating yield losses if not properly controlled [3]. Its unique chemical structure and mode of action have made it a valuable component in integrated disease management programs, especially when formulated in combination with other active ingredients to enhance efficacy and manage resistance development.

The compound exhibits **protectant and residual activity** with translaminar movement, providing protection to both upper and lower leaf surfaces [1]. From a regulatory perspective, **famoxadone** is not approved for use in the European Union but maintains registrations in other key markets including the United States, Australia, and various countries in Asia and South America [2]. Recent regulatory activity indicates continued interest in expanding its use, with the US EPA receiving applications for new use patterns on various crop groups as recently as 2025 [4].

Table 1: Fundamental Chemical and Physical Properties of **Famoxadone**

Property	Specification	Reference
Chemical Name	(RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidin-2,4-dione	[1]
CAS Registry Number	131807-57-3	[1] [2]
Molecular Formula	C <sub>22</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1] [2]
Molecular Weight	374.39 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	141-143°C	[1] [2]
Aqueous Solubility	0.059 mg/L at 20°C (pH 7)	[2]
Octanol-Water Partition Coefficient (log Kow)	4.65 (at 20°C)	[2]
Vapor Pressure	6.4 × 10 <sup>-5</sup> mPa at 25°C	[2]
FRAC Classification	11 (Qo Inhibitor)	[5]

## Mechanism of Action

### Molecular Target and Biochemical Inhibition

**Famoxadone** exerts its fungicidal activity by specifically targeting the **cytochrome bc1 complex** (also known as complex III) in the mitochondrial electron transport chain of fungal pathogens [5]. More precisely, it binds to the **Quinone outside (Qo) site** of this complex, thereby inhibiting electron transfer between cytochrome b and cytochrome c1 [1]. This disruption halts the **quinol oxidation** process, which is essential for the conversion of ubiquinol to ubiquinone [6]. The consequent blockade of electron flow severely impairs mitochondrial respiration, leading to a rapid cessation of ATP production in fungal cells [2]. Without

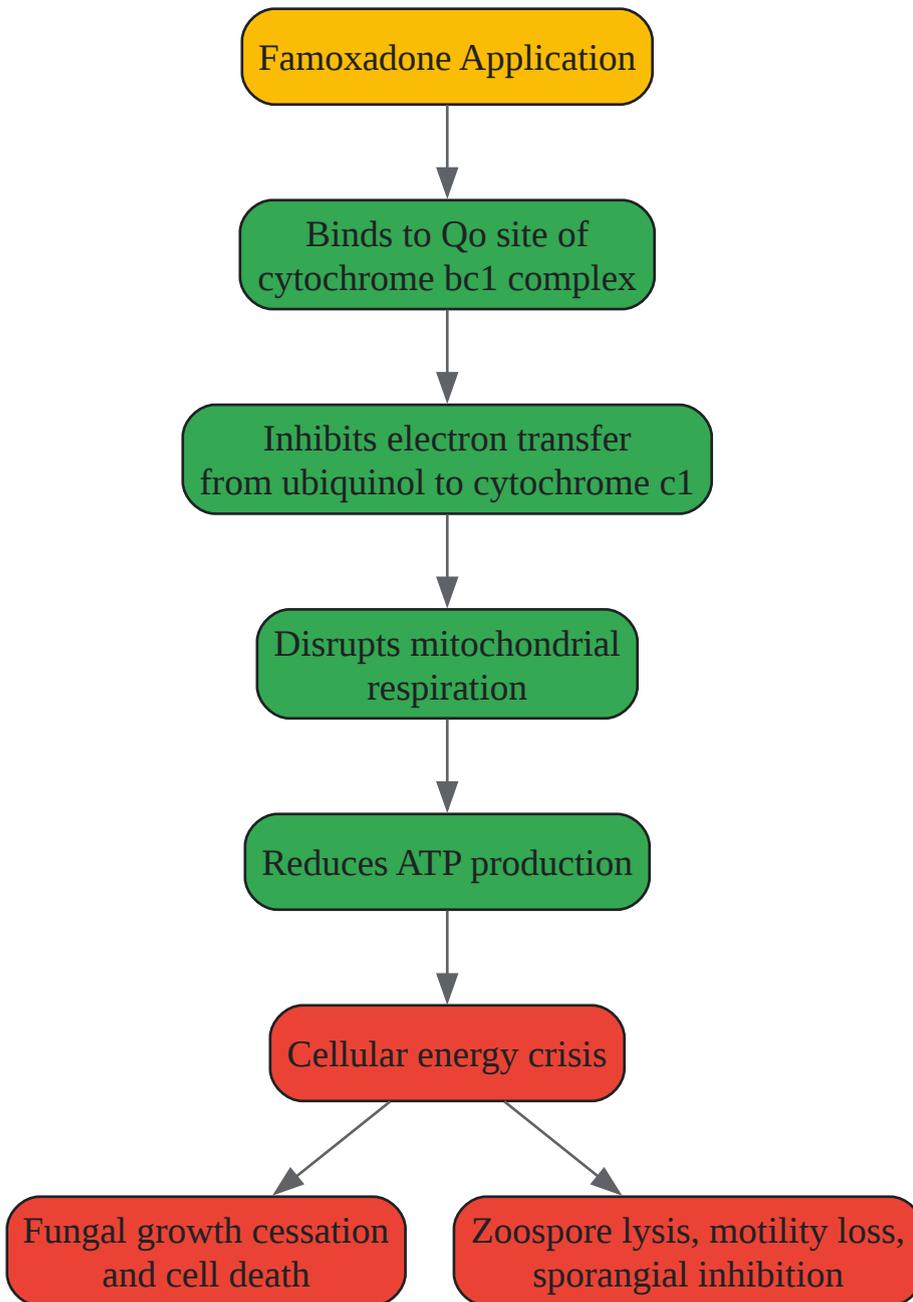
adequate ATP, critical cellular processes including energy-dependent motility, germination, and infectious growth cannot be sustained, ultimately resulting in fungal cell death.

The binding of **famoxadone** to the Qo site is particularly effective due to its high affinity for the hydrophobic pocket near the heme bH cofactor of cytochrome b [6]. This specific binding characteristic differentiates it from other fungicide classes and contributes to its broad-spectrum activity against various fungal pathogens. The compound's effectiveness spans across multiple taxonomic groups of plant pathogens, demonstrating particular potency against **Oomycetes** (*Plasmopara viticola*, *Phytophthora infestans*), **Ascomycetes**, and **Basidiomycetes** [1].

## Physiological Effects on Fungal Pathogens

The disruption of mitochondrial respiration manifests in several observable physiological effects on susceptible fungal pathogens. **Famoxadone** has been shown to be a **strong inhibitor of sporangial differentiation and zoospore release** in Oomycete pathogens [3]. When exposed to low concentrations of the fungicide, zoospores of *P. infestans* rapidly lose motility, cease oxygen consumption, and undergo cellular lysis through the release of cellular contents into the surrounding medium [3]. These effects occur within minutes of exposure, highlighting the rapid action of the compound at the cellular level.

The fungicide primarily exhibits **protective activity** by preventing the establishment of infection structures on plant surfaces. Its **translaminar movement** enables redistribution from the upper to lower leaf surfaces, providing comprehensive protection against pathogens that preferentially colonize the abaxial side of leaves [1]. Additionally, **famoxadone** demonstrates excellent **rainfastness** and residual activity, as it is rapidly absorbed and strongly bound to the waxy cuticular layer of plants, making it resistant to wash-off after application [1]. This property contributes to prolonged protection intervals, typically ranging from 7 to 14 days depending on environmental conditions and disease pressure.



[Click to download full resolution via product page](#)

Diagram 1: **Famoxadone's** mechanism of action at the molecular and cellular levels, illustrating the cascade from target site binding to antifungal effects.

## Resistance Mechanisms and Management

## Known Resistance Mutations

Resistance to QoI fungicides, including **famoxadone**, primarily occurs through **target-site mutations** in the cytochrome b gene, which alter the binding affinity of the fungicide to its target site. The most significant and widespread mutation is **G143A** (glycine to alanine at position 143), which confers **high-level resistance** with resistance factors often exceeding 100-fold [5]. This mutation structurally impedes fungicide binding through steric hindrance while maintaining the physiological function of the enzyme, allowing resistant pathogens to survive and reproduce in the presence of the fungicide [6]. Two other documented mutations, though less common, include **F129L** (phenylalanine to leucine at position 129) and **G137R** (glycine to arginine at position 137), both of which confer moderate (partial) resistance with lower resistance factors [5].

The emergence and selection of resistant populations are influenced by several factors, including the frequency of fungicide applications, the dose rate applied, and the partner fungicide used in mixture products. Research has demonstrated that **selection pressure increases significantly** when the dose of the QoI fungicide is elevated, and that the choice of partner fungicide in mixture formulations can either accelerate or delay resistance development [7]. Notably, certain pathogens including rusts (*Puccinia* spp.), *Alternaria solani*, and *Pyrenophora teres* are considered lower risk for G143A resistance development due to the presence of an intron directly after the G143 codon that makes the mutation biologically lethal [5].

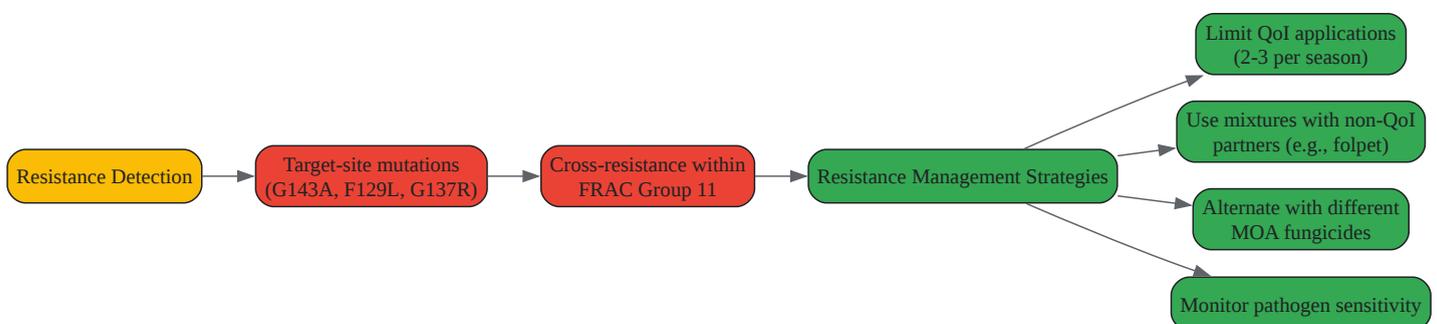
Table 2: Major Target-Site Mutations Conferring Resistance to QoI Fungicides

Mutation	Resistance Level	Impact on Field Efficacy	Pathogens Where Documented
<b>G143A</b> (Glycine to Alanine at 143)	High (complete) resistance	Severe loss of control	<i>Plasmopara viticola</i> , <i>Botrytis cinerea</i> , <i>Blumeria graminis</i>
<b>F129L</b> (Phenylalanine to Leucine at 129)	Moderate (partial) resistance	Reduced efficacy, but some control at label rates	<i>Plasmopara viticola</i> , <i>Alternaria solani</i> , <i>Pyrenophora teres</i>
<b>G137R</b> (Glycine to Arginine at 137)	Moderate (partial) resistance	Reduced efficacy, but some control at label rates	<i>Alternaria solani</i> , <i>Pyrenophora teres</i>

## Resistance Management Strategies

Effective resistance management for QoI fungicides follows specific guidelines established by the Fungicide Resistance Action Committee (FRAC). These strategies aim to **reduce selection pressure** on pathogen populations while maintaining effective disease control. The core principles include: **limiting the number of QoI applications per season** (typically 2-3 applications depending on the crop and pathogen), using **mixtures with partner fungicides having different modes of action**, and **alternating with non-QoI fungicides** from different FRAC groups [5]. Recent research has demonstrated that the selection pressure for resistance is significantly influenced by both the dose of the QoI fungicide and the specific partner fungicide used in the mixture [7].

The most effective partner fungicides for resistance management are those with **multi-site activity** such as folpet, which has been shown to delay resistance development most effectively when mixed with **famoxadone** [7]. Other effective partners include fosetyl-aluminium, while mancozeb has demonstrated comparatively lower effectiveness in reducing the rate of resistance selection [7]. For applications where resistance has already been detected, novel approaches involving **computer-aided design of fungicide combinations** have shown promise. *In silico* docking studies and molecular dynamics simulations have identified potential effective combinations, such as **famoxadone** with thiram or captan, which maintain efficacy against both wild-type and G143A-mutant cytochrome b [6].



[Click to download full resolution via product page](#)

Diagram 2: Resistance development pathway and management strategies for QoI fungicides like *famoxadone*.

## Experimental and Analytical Methods

### Molecular Docking and In Silico Screening Protocols

**Molecular docking simulations** provide a powerful approach for screening and predicting the binding affinity of **famoxadone** to wild-type and mutant forms of cytochrome b. The following protocol has been adapted from recent research that successfully identified effective fungicide combinations for overcoming QoI resistance [6]:

- **Protein Structure Preparation:** Generate homology models of cytochrome b for target pathogens such as *Plasmopara viticola* and *Botrytis cinerea* using templates from the Protein Data Bank (e.g., PDB: 7JRG). Model quality should be evaluated using validation servers such as SAVES v6.0, which includes ERRAT and PROVE algorithms. Create mutant versions (G143A, F129L, and double mutants) through site-directed mutagenesis in molecular modeling software such as Maestro Schrödinger.
- **Ligand Preparation:** Obtain 3D structures of **famoxadone** and other fungicides from databases like ZINC15 or PubChem. Prepare ligands using appropriate software tools by adding hydrogen atoms, correcting bond orders, and optimizing geometries using force fields such as OPLS3 or OPLS4.
- **Molecular Docking:** Perform docking simulations using Schrödinger Glide with the following parameters: grid box centered on known active sites (coordinates approximately X=195.53, Y=213.29, Z=176.3 for wild-type), dimensions of 44×46×56 Å, and Glide XP mode for extra precision. Run simulations in triplicate to ensure reproducibility.
- **Analysis:** Evaluate binding poses, binding scores, and specific molecular interactions (hydrogen bonds, hydrophobic interactions,  $\pi$ - $\pi$  stacking) between fungicides and cytochrome b. Compare binding affinities across wild-type and mutant proteins to identify compounds with maintained efficacy against resistant strains.

This *in silico* approach enables rapid screening of potential fungicide combinations before proceeding to more resource-intensive *in vitro* and *in planta* testing, significantly accelerating the discovery of effective resistance management solutions [6].

### Biological Efficacy Assays

Standardized biological assays are essential for quantifying the direct effects of **famoxadone** on fungal pathogens and determining baseline sensitivity. The following methodologies have been established through previous research on **famoxadone's** biological mode of action [3]:

- **Inhibition of Sporangial Differentiation and Zoospore Release:** Prepare sporangial suspensions of target pathogens (*P. viticola* or *P. infestans*) in sterile distilled water. Expose to **famoxadone** at concentrations ranging from 0.1 to 10 mg/L for 2-4 hours at 18-20°C. Assess sporangial lysis and zoospore release using hemocytometer counts under a microscope. Calculate EC<sub>90</sub> values (effective concentration causing 90% inhibition) through regression analysis of concentration-response curves.
- **Motility and Lysis of Zoospores:** Incubate zoospore suspensions with **famoxadone** at 0.1-5 mg/L and monitor motility cessation over time (typically 5-30 minutes) using microscopic examination. Quantify cell lysis through measurement of electrical conductivity changes in the suspension medium or by counting intact cells using a hemocytometer.
- **Protective and Curative Activity on Whole Plants:** Apply **famoxadone** to host plants (grape seedlings or potato plants) at recommended field rates (e.g., 50-100 g a.i./ha) using a precision sprayer. For protective activity, apply fungicide 24 hours before inoculation with pathogen spores. For curative activity, apply at 24, 48, or 72 hours after inoculation. Incubate plants under controlled conditions (high humidity, moderate temperatures) and assess disease development 7-14 days after inoculation using standardized disease rating scales. Calculate efficacy based on percentage disease reduction compared to untreated controls.

Table 3: Experimental Biological Activity of **Famoxadone** Against Key Pathogens

Pathogen	Bioassay Type	EC <sub>90</sub> Value	Experimental Conditions	Reference
<i>Plasmopara viticola</i>	Zoospore release inhibition	<1 mg/L	<i>In vitro</i> , 20°C, 2h exposure	[3]
<i>Phytophthora infestans</i>	Zoospore release inhibition	<1 mg/L	<i>In vitro</i> , 18°C, 2h exposure	[3]
<i>Plasmopara viticola</i>	Protective activity on grape	>90% control	75 g a.i./ha, 7 days after application	[3]
<i>Botrytis cinerea</i>	Mycelial growth inhibition	Variable (mutant-dependent)	<i>In vitro</i> , mutant cytochrome b strains	[6]

## Application Guidelines and Regulatory Status

### Agronomic Applications and Use Patterns

**Famoxadone** is registered for use on a wide range of crops, with particular strength in controlling diseases in **high-value horticultural crops**. Its primary application is as a **protective fungicide** applied before disease development, though it also exhibits some curative properties when applied shortly after infection [1] [3]. The standard application rates typically range from **50 to 100 grams of active ingredient per hectare**, depending on the target crop, disease pressure, and application timing [1]. For optimal performance, applications should be made using equipment that ensures thorough coverage of all plant surfaces, as **famoxadone's** translaminar activity provides protection to both the adaxial and abaxial leaf surfaces.

The most significant uses of **famoxadone** include: **potatoes and tomatoes** for control of late blight (*Phytophthora infestans*) and early blight (*Alternaria solani*); **grapes** for management of downy mildew (*Plasmopara viticola*) and powdery mildew (*Uncinula necator*); **cucurbits** (cucumbers, melons, squash) for control of downy mildew (*Pseudoperonospora cubensis*) and powdery mildew; and various **leafy vegetables** and **ornamental plants** [1] [2]. **Famoxadone** is frequently formulated in combination with other active ingredients, most notably **cymoxanil**, which provides complementary curative activity through a different mode of action (inhibition of nucleic acid synthesis) [1]. This combination approach enhances both the spectrum of activity and resistance management potential.

### Current Regulatory Status and Approvals

The regulatory landscape for **famoxadone** varies across different regions, reflecting evolving risk assessments and regulatory priorities. As of recent updates:

- **European Union:** **Famoxadone** is **not approved** under EC Regulation 1107/2009 and has been identified as a **candidate for substitution** due to concerns regarding persistent, bioaccumulative, and toxic (PBT) properties [2].
- **United States:** **Famoxadone** remains registered, with recent applications submitted to the EPA for new uses on various crop groups including **brassica leafy greens, fruiting vegetables, root vegetables, and mangoes** [4]. These applications, received in 2023-2025, indicate continued interest in expanding the use pattern of this fungicide.

- **Australia:** The APVMA registered a new product containing **famoxadone** in combination with oxathiapiprolin (**Zorvec Encantia Fungicide**) in May 2025, indicating continued regulatory acceptance for specific uses [8].
- **Other Regions:** **Famoxadone** maintains registrations in various countries across **Central and South America, South-east Asia, Africa, China, and Japan** [2].

From an environmental and toxicological perspective, **famoxadone** exhibits **low mammalian toxicity** (acute oral LD<sub>50</sub> >5000 mg/kg in rats) but presents significant risks to aquatic ecosystems, with demonstrated **high toxicity to fish and aquatic invertebrates** [1] [2]. These environmental characteristics have influenced regulatory decisions in certain jurisdictions and should be considered in application planning, particularly near aquatic habitats.

## Conclusion and Future Perspectives

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Famoxadone Fungicide: Powerful Broad-Spectrum Disease ... [cnagrochem.com]
2. Famoxadone (Ref: JE 874) - AERU - University of Hertfordshire [sitem.herts.ac.uk]
3. Biological mode of action of Famoxadone on Plasmopara ... [sciencedirect.com]
4. Pesticide Product Registration; Receipt of Applications for ... [federalregister.gov]
5. QoI Fungicides [frac.info]
6. Identification of Fungicide Combinations for Overcoming ... [pmc.ncbi.nlm.nih.gov]
7. Effect of dose rate and mixtures of fungicides on selection ... [pubmed.ncbi.nlm.nih.gov]
8. Pesticides Regulatory Newsletter, September 2025 [apvma.gov.au]

To cite this document: Smolecule. [Comprehensive Technical Guide to Famoxadone: Mode of Action, Resistance Mechanisms, and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b588098#famoxadone-qoi-fungicide-class-11]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com